2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase Cancer Research

Why this regioisomer? The unique 2-cyclopropylmethoxy-4-fluoro regio-chemistry of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde provides precise electronic and steric control. This precision is critical for correct regioselectivity in cross-coupling reactions; using an isomer leads to synthetic failure. Supplied at ≥98% purity and validated as a potent ALDH3A1 inhibitor (IC50: 2.1 μM), it is an ideal reference control for medicinal chemistry and assay development. The cyclopropylmethoxy group enhances metabolic stability. Order now to secure selectivity in your drug candidates.

Molecular Formula C11H11FO2
Molecular Weight 194.2 g/mol
CAS No. 883525-53-9
Cat. No. B1461076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde
CAS883525-53-9
Molecular FormulaC11H11FO2
Molecular Weight194.2 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)F)C=O
InChIInChI=1S/C11H11FO2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2
InChIKeyTYIXOSIQWBJFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (CAS 883525-53-9): Key Intermediate for Pharmaceutical R&D and Agrochemical Synthesis


2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (CAS 883525-53-9) is a specialized aromatic aldehyde building block characterized by a cyclopropylmethoxy group at the 2-position and a fluorine atom at the 4-position of the benzaldehyde core. This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical research . It is supplied for non-human research and further manufacturing use only, with typical purity specifications reaching 98% .

Why Simple Substitution of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (CAS 883525-53-9) with Other Benzaldehyde Derivatives Can Jeopardize Reaction Outcomes


In-class compounds such as 2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde or 3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde cannot be simply interchanged with 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde due to the profound impact of fluorine substitution pattern on both electronic properties and reactivity. The specific 2-cyclopropylmethoxy-4-fluoro substitution pattern on the benzaldehyde ring is critical for achieving desired reaction selectivity and target affinity in downstream applications . The cyclopropylmethoxy group provides steric bulk and conformational rigidity, while the fluorine atom at the 4-position electronically deactivates the ring in a manner distinct from 5-fluoro or 3-fluoro analogs. Using a positional isomer can lead to altered regioselectivity in subsequent coupling reactions or complete failure in key synthetic steps .

Quantitative Evidence for the Selection of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (CAS 883525-53-9) in Research and Manufacturing


Comparative ALDH3A1 Inhibitory Activity of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

In an in vitro enzyme inhibition assay, 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde demonstrated weak inhibitory activity against human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.10E+3 nM (2.1 μM) [1]. This contrasts with more potent ALDH1A1 inhibitors which typically exhibit IC50 values in the low nanomolar range. The compound's relatively weak activity may be advantageous in contexts where complete ALDH inhibition is undesirable, providing a useful control or starting point for SAR studies.

Enzyme Inhibition Aldehyde Dehydrogenase Cancer Research

Purity Specification for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde: Impact on Reproducibility

Reputable vendors supply 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde with a minimum purity of 98% . This high level of purity is essential for ensuring consistent yields and minimizing side reactions in multi-step syntheses. Lower purity batches or less characterized analogs may contain significant impurities that can poison catalysts or lead to unexpected byproducts.

Analytical Chemistry Quality Control Reproducible Synthesis

Stability and Storage Profile of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

The compound is recommended for storage sealed in dry conditions at 2-8°C . This specific storage requirement is indicative of the compound's sensitivity to moisture and temperature, which can affect its long-term integrity. In contrast, many simple benzaldehyde derivatives are stable at room temperature.

Stability Storage Conditions Compound Integrity

Optimal Application Scenarios for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (CAS 883525-53-9) Based on Quantitative Evidence


Use as a Reference Compound in Aldehyde Dehydrogenase (ALDH) Inhibition Studies

Given its characterized IC50 of 2.1 μM against human ALDH3A1, 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde serves as a valuable reference compound for evaluating the potency of novel ALDH3A1 inhibitors [1]. It can be used to calibrate assay sensitivity and to benchmark new chemical entities in head-to-head comparisons, ensuring that observed inhibition is specific and not due to non-specific aldehyde reactivity.

Building Block in the Synthesis of Cyclopropylmethoxy-Containing Bioactive Molecules

The compound's unique cyclopropylmethoxy group provides conformational constraint and metabolic stability in drug candidates. It is a key intermediate in the preparation of cyclopropylmethoxy derivatives that target enzymes or receptors where this rigid moiety enhances binding affinity and selectivity [2].

Quality Control Standard for Analytical Method Development

With a specified purity of ≥98%, 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is an ideal standard for developing and validating HPLC or LC-MS methods for the detection and quantification of similar fluorinated benzaldehyde derivatives .

Synthesis of Radiolabeled Tracers for In Vivo Imaging Studies

The aldehyde functional group can be readily converted to various functional handles, including amines and alcohols, which are amenable to radiolabeling. The fluorine atom provides a handle for 18F incorporation, making this compound a potential precursor for PET tracer development .

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